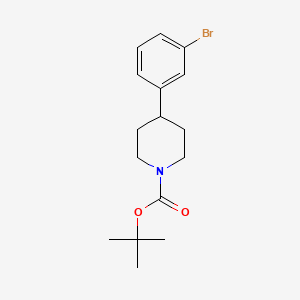

4-(3-Bromo-phenyl)-1-N-Boc-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAPURUFUOOCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654188 | |

| Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-62-5 | |

| Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromo-phenyl)-1-N-Boc-piperidine: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal scaffold for drug design, particularly for agents targeting the central nervous system (CNS).[4] Within the extensive family of piperidine derivatives, 4-(3-Bromo-phenyl)-1-N-Boc-piperidine (CAS Number: 886362-62-5) has emerged as a particularly valuable and versatile building block for medicinal chemists.

This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, characterization, and strategic applications in drug discovery. The presence of a bromine atom on the phenyl ring at the meta position, combined with the Boc-protected piperidine nitrogen, offers a dual-functionalized platform for sophisticated molecular architecture. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperidine nitrogen.[5] This strategic arrangement enables the sequential and regioselective introduction of diverse functionalities, facilitating the exploration of vast chemical space in the quest for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886362-62-5 | [6] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [6] |

| Molecular Weight | 340.26 g/mol | [6] |

| IUPAC Name | tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥95% | [7][8] |

| Storage Conditions | 2-8°C | [7] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence, culminating in the introduction of the Boc protecting group onto the piperidine nitrogen. A common synthetic strategy involves the initial formation of the 4-arylpiperidine core, followed by N-protection.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Step-by-Step Synthesis Protocol

The following protocol is an illustrative example based on common synthetic methodologies for analogous compounds.[9]

Step 1: Reductive Amination to form 4-(3-Bromophenyl)piperidine

-

To a solution of 4-piperidone (1.0 eq) and 3-bromoaniline (1.1 eq) in a suitable solvent such as dichloromethane or dichloroethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-bromophenyl)piperidine.

Step 2: N-Boc Protection

-

Dissolve the crude 4-(3-bromophenyl)piperidine from the previous step in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

-

Add a base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the protons of the piperidine ring, and the nine equivalent protons of the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns of the piperidine protons will be indicative of the chair conformation of the ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the 3-bromophenyl ring (with the carbon attached to the bromine atom showing a characteristic chemical shift), the carbons of the piperidine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The spectrum is expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks with a mass difference of 2 Da.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Applications in Drug Discovery: A Gateway to Novel Chemical Entities

The synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the bromine-substituted position of the phenyl ring.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.[11] In this reaction, the bromine atom of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[12][13]

General Suzuki-Miyaura Coupling Protocol:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl-piperidine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines.[14] This reaction enables the coupling of the bromine atom of this compound with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.[6]

General Buchwald-Hartwig Amination Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 eq) in a dry reaction vessel.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Strategic Role in Drug Development

The ability to perform these powerful cross-coupling reactions on the this compound scaffold allows for the rapid generation of libraries of diverse compounds for biological screening. The Boc-protected nitrogen can be deprotected under acidic conditions, providing another site for functionalization, such as N-alkylation or acylation. This multi-directional synthetic flexibility makes this compound a highly sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Caption: The strategic role of this compound in drug discovery.

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its carefully orchestrated arrangement of a reactive bromine handle and a protected nitrogen atom on a privileged piperidine scaffold provides an exceptional platform for the construction of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, particularly in palladium-catalyzed cross-coupling reactions, empowers researchers and drug development professionals to efficiently generate novel chemical entities with the potential to address unmet medical needs. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of key building blocks like this compound will undoubtedly continue to expand.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. benchchem.com [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Synthesis of tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate

Introduction

tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate is a key building block in contemporary drug discovery, frequently utilized in the synthesis of a wide array of pharmacologically active molecules. Its utility stems from the presence of the 3-bromophenyl moiety, which serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, and the Boc-protected piperidine ring, a common scaffold in medicinal chemistry. This guide provides a detailed exploration of the primary synthetic routes to this valuable intermediate, offering insights into the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Strategic Approaches to Synthesis

The synthesis of tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate can be logically dissected into two core transformations: the formation of the C-C bond between the phenyl and piperidine rings, and the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The order of these steps can be varied, but a common and efficient strategy involves the initial construction of the 4-arylpiperidine skeleton followed by Boc protection. Two powerful and widely employed methodologies for the crucial C-C bond formation are the Grignard reaction and the Suzuki cross-coupling reaction.

Methodology 1: The Grignard Reaction Approach

The Grignard reaction is a classic and robust method for forming carbon-carbon bonds. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. In the context of this synthesis, the 3-bromophenylmagnesium bromide is reacted with a protected 4-piperidone derivative.

Causality Behind Experimental Choices

The choice of the Grignard reaction is predicated on the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the 4-piperidone. The subsequent dehydration of the resulting tertiary alcohol and reduction of the ensuing double bond yields the desired 4-arylpiperidine. A more direct approach, and the one detailed below, involves a reductive workup or a subsequent reduction step to directly afford the 4-(3-bromophenyl)piperidine.

The piperidine nitrogen is protected as the N-Boc derivative prior to the Grignard reaction. This is crucial for two reasons: it prevents the acidic N-H proton from quenching the Grignard reagent, and it deactivates the nitrogen towards unwanted side reactions.

Experimental Workflow: Grignard Reaction

Caption: Workflow for the Grignard reaction approach.

Detailed Experimental Protocol: Grignard Reaction

Step 1: Preparation of 3-Bromophenylmagnesium Bromide

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, dissolve 1,3-dibromobenzene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the dibromobenzene solution to the magnesium. The reaction is initiated, as evidenced by a gentle reflux and the disappearance of the iodine color.

-

Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone

-

In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via cannula.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

Step 3 & 4: Work-up, Dehydration, Reduction, and Boc Protection (A Two-Step Sequence)

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water. Monitor the dehydration by TLC.

-

After completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

-

Dissolve the resulting crude tetrahydropyridine intermediate in methanol and hydrogenate over 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst through Celite and concentrate the filtrate to yield 4-(3-bromophenyl)piperidine.

-

Dissolve the crude 4-(3-bromophenyl)piperidine in dichloromethane (DCM). Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate.

| Reagent/Parameter | Molar Ratio/Condition | Rationale |

| 1,3-Dibromobenzene | 1.0 eq. | Starting material for the Grignard reagent. |

| Magnesium | 1.2 eq. | In excess to ensure complete reaction. |

| N-Boc-4-piperidone | 1.0 eq. | Electrophile for the Grignard addition. |

| Anhydrous THF | Solvent | Aprotic ether solvent stabilizes the Grignard reagent. |

| Reaction Temperature | -78 °C to RT | Low initial temperature minimizes side reactions. |

| Pd/C, H₂ | - | For the reduction of the tetrahydropyridine intermediate. |

| Boc₂O | 1.2 eq. | Boc-protecting agent. |

| Triethylamine | 1.5 eq. | Base to facilitate the Boc protection. |

Methodology 2: The Suzuki Cross-Coupling Approach

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. This method is known for its mild reaction conditions and high functional group tolerance.

Causality Behind Experimental Choices

The Suzuki coupling is an excellent alternative to the Grignard reaction, particularly when sensitive functional groups are present. The reaction typically proceeds under milder conditions and is less prone to side reactions like enolization. For this synthesis, a common strategy is to couple 3-bromophenylboronic acid with a suitable piperidine-derived coupling partner, such as an enol triflate of N-Boc-4-piperidone, followed by reduction of the resulting double bond.

Experimental Workflow: Suzuki Coupling

Caption: Workflow for the Suzuki cross-coupling approach.

Detailed Experimental Protocol: Suzuki Coupling

Step 1: Synthesis of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

-

Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous DCM and cool to -78 °C.

-

Add 2,6-lutidine (1.5 eq.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give the crude enol triflate, which is often used in the next step without further purification.

Step 2: Suzuki Coupling

-

To a flask containing the crude enol triflate (1.0 eq.), add 3-bromophenylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

-

Add a mixture of toluene and water as the solvent.

-

Degas the mixture with nitrogen or argon and then heat to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Reduction

-

Dissolve the product from the Suzuki coupling in methanol.

-

Add 10% Pd/C and hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the final product, tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate.

| Reagent/Parameter | Molar Ratio/Condition | Rationale |

| N-Boc-4-piperidone | 1.0 eq. | Precursor to the enol triflate. |

| Triflic Anhydride | 1.2 eq. | To form the highly reactive enol triflate. |

| 3-Bromophenylboronic acid | 1.5 eq. | Organoboron coupling partner. |

| Pd(PPh₃)₄ | 0.05 eq. | Palladium catalyst for the cross-coupling. |

| Sodium Carbonate | 2.0 eq. | Base required for the Suzuki reaction. |

| Toluene/Water | Solvent | Biphasic solvent system common for Suzuki couplings. |

| Pd/C, H₂ | - | For the reduction of the double bond. |

Purification and Characterization

The final product, tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate, is typically a white to off-white solid. Purification is most commonly achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Characterization Data:

-

¹H NMR (CDCl₃): The spectrum should show signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine protons (multiplets in the range of 1.6-4.2 ppm), and the aromatic protons of the 3-bromophenyl group (multiplets between 7.0-7.5 ppm).

-

¹³C NMR (CDCl₃): The spectrum will exhibit resonances for the tert-butyl group, the piperidine carbons, and the aromatic carbons, including the carbon attached to the bromine atom.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Conclusion

The synthesis of tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate can be efficiently achieved through well-established synthetic methodologies. The choice between the Grignard reaction and the Suzuki cross-coupling will depend on factors such as the availability of starting materials, the scale of the reaction, and the presence of other functional groups in more complex substrates. Both routes, when executed with care, provide reliable access to this important building block for pharmaceutical research and development. The protocols and rationale provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile compound.

1-Boc-4-(3-bromophenyl)piperidine chemical properties

An In-Depth Technical Guide to 1-Boc-4-(3-bromophenyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile, well-characterized chemical building blocks. 1-Boc-4-(3-bromophenyl)piperidine stands out as a quintessential example of such a scaffold. Its structure marries two highly valuable chemical motifs: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a phenyl ring functionalized with a bromine atom at the meta position. This combination provides a robust platform for introducing molecular diversity, making it a sought-after intermediate in the synthesis of complex pharmaceutical compounds and chemical probes.

The 4-arylpiperidine core is a recognized "privileged scaffold," appearing in numerous centrally active and peripherally acting drugs. The Boc protecting group offers a stable yet easily removable mask for the piperidine nitrogen, allowing for selective reactions at other parts of the molecule. Crucially, the bromophenyl moiety serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal chemical intermediate.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of a compound are critical for its effective use in synthesis. Proper storage and handling are predicated on this data, which also provides a baseline for characterization.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 886362-62-5 | [1] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [1] |

| Molecular Weight | 340.26 g/mol | [1] |

| Boiling Point | 397.8 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Appearance | Typically an off-white to yellow solid or oil | - |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 1-Boc-4-(3-bromophenyl)piperidine. Below are the expected characteristic signals based on its structure and data from analogous compounds.[2][3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most common tool for structural verification.

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons of the 3-bromophenyl group will appear in this region. They will exhibit a complex splitting pattern (multiplets) characteristic of a 1,3-disubstituted benzene ring.

-

Piperidine Protons (δ 2.7-4.2 ppm and δ 1.5-2.0 ppm): The protons on the piperidine ring will show broad and complex signals. The axial protons attached to carbons adjacent to the nitrogen (C2, C6) often appear as broad multiplets around 2.7-3.0 ppm, while the equatorial protons are further downfield, often overlapping with the C4 proton around 4.0-4.2 ppm. The remaining C3 and C5 protons will appear as multiplets in the upfield region (1.5-2.0 ppm).

-

Boc Group (δ ~1.46 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp, strong singlet, which is a hallmark of a Boc-protected compound.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (δ ~155 ppm): The carbamate carbonyl carbon of the Boc group.

-

Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the bromophenyl ring, including the carbon bearing the bromine atom (C-Br), which typically appears around 122 ppm.

-

Boc Quaternary Carbon (δ ~79-80 ppm): The quaternary carbon of the tert-butyl group.

-

Piperidine Carbons (δ ~28-45 ppm): Signals corresponding to the five distinct carbons of the piperidine ring.

-

Boc Methyl Carbons (δ ~28.5 ppm): The three equivalent methyl carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (~1690 cm⁻¹): A strong and sharp absorption band characteristic of the carbamate carbonyl group.

-

C-H Stretch (2850-3000 cm⁻¹): Bands corresponding to aliphatic C-H bonds in the piperidine and Boc groups.

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): Weaker bands from the phenyl ring.

-

C-N Stretch (1160-1250 cm⁻¹): Stretching vibrations from the carbamate and piperidine amine.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z 340 and 342.

-

Section 2: Synthesis and Reactivity

Understanding the synthesis and reactivity of 1-Boc-4-(3-bromophenyl)piperidine is key to leveraging its full potential in multi-step synthetic campaigns.

Synthetic Workflow

A common and efficient method for synthesizing 4-arylpiperidines is through a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.

Experimental Protocol: Suzuki Coupling and Reduction

Step 1: Synthesis of tert-butyl 4-(3-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

-

To a reaction vessel, add 1-Boc-4-piperidone (1.0 eq), 3-bromophenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).[5]

-

Add a solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v).

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).[5]

-

Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the intermediate enamine.

Step 2: Reduction to 1-Boc-4-(3-bromophenyl)piperidine

-

Dissolve the intermediate from Step 1 in a suitable solvent, such as ethanol or methanol.

-

Add palladium on carbon (10% w/w, catalytic amount) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 1-Boc-4-(3-bromophenyl)piperidine, which can be further purified if necessary.

Core Reactivity

The molecule's utility stems from its two primary reactive sites, which can be addressed orthogonally.

-

Reactivity of the Bromophenyl Group: The C(sp²)-Br bond is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of substituents at the 3-position of the phenyl ring, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups (Suzuki, Stille, Sonogashira couplings) as well as amino and ether linkages (Buchwald-Hartwig amination/etherification). This is the most common synthetic transformation performed on this building block.

-

Reactivity of the N-Boc Group: The Boc group is stable to a wide range of reaction conditions, including those used for many cross-coupling reactions. However, it can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). This deprotection unmasks the secondary amine of the piperidine ring, which can then undergo a host of subsequent reactions such as N-alkylation, acylation, reductive amination, and urea formation.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

The structural features of 1-Boc-4-(3-bromophenyl)piperidine make it a valuable asset in the synthesis of biologically active molecules.

Role as a Versatile Building Block

This compound is frequently used in the construction of libraries of related molecules for high-throughput screening.[1] By keeping the 4-phenylpiperidine core constant and varying the substituent attached via cross-coupling at the bromo position, chemists can rapidly generate hundreds or thousands of distinct compounds to probe biological targets.

Application in PROTACs and Protein Degraders

A cutting-edge application for this scaffold is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. 1-Boc-4-(3-bromophenyl)piperidine serves as an excellent starting point for the linker and target-binding moiety. The bromine atom acts as the attachment point for the E3 ligase ligand (or a part of the linker), while the piperidine nitrogen (after deprotection) can be used to connect to the protein-targeting ligand.

Privileged Scaffold in CNS Drug Discovery

The 4-arylpiperidine motif is prevalent in drugs targeting the central nervous system (CNS). A well-known example is the fentanyl family of analgesics, which features a related N-acyl-4-anilinopiperidine core.[8] The piperidine ring and the attached aromatic group are crucial for binding to opioid receptors and other CNS targets. 1-Boc-4-(3-bromophenyl)piperidine provides a synthetically flexible platform for exploring novel CNS drug candidates by modifying the aromatic ring and the piperidine nitrogen.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: While specific toxicity data for this compound is limited, related aryl halides and piperidine derivatives may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10] It should be handled as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid creating dust if it is a solid. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

-

Spills and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

1-Boc-4-(3-bromophenyl)piperidine is more than just a chemical intermediate; it is a powerful tool for innovation in drug discovery and chemical biology. Its well-defined structure, orthogonal reactivity, and incorporation of a privileged scaffold make it an exceptionally valuable building block. From the rapid generation of compound libraries to the sophisticated design of targeted protein degraders, this compound provides chemists with a reliable and versatile platform to build the complex molecules that may become the therapies of tomorrow. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full scientific potential.

References

- 1. biosynce.com [biosynce.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 9. 1-N-Boc-4-(4-bromophenyl)piperidine | C16H22BrNO2 | CID 27281782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine

Introduction

In the landscape of modern medicinal chemistry, piperidine scaffolds are of paramount importance, featuring in a vast array of therapeutic agents due to their favorable pharmacokinetic properties and synthetic tractability.[1][2] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical modifications, making N-Boc-piperidine derivatives invaluable intermediates in drug discovery and development.[3][4] This guide provides a comprehensive technical overview of the physicochemical properties of a specific, highly relevant building block: 4-(3-Bromo-phenyl)-1-N-Boc-piperidine (CAS No. 886362-62-5).

The presence of a bromine atom on the phenyl ring offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space. A thorough understanding of the physicochemical properties of this intermediate is critical for researchers and drug development professionals to ensure reproducibility, optimize reaction conditions, and predict the behavior of resulting molecules in biological systems. This document will delve into the structural, physical, and spectral properties of this compound, providing both compiled data and detailed experimental protocols for their determination.

Chemical and Physical Properties

A foundational understanding of the key chemical and physical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | [5] |

| CAS Number | 886362-62-5 | [5][6][7][8] |

| Molecular Formula | C₁₆H₂₂BrNO₂ | [5][7] |

| Molecular Weight | 340.26 g/mol | [5][7] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Melting Point | Estimated: ~144-146 °C | [9] (Based on the para-isomer, 4-(4'-Bromophenyl)piperidine) |

| Boiling Point | 397.8 ± 42.0 °C at 760 mmHg | [10] |

| Density | 1.3 ± 0.1 g/cm³ | [10] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General solubility characteristics of similar Boc-protected compounds |

| pKa | Estimated: ~9.5-10.5 | Based on the pKa of the piperidine nitrogen in similar environments |

| XLogP3 | 4 | [11] |

| Topological Polar Surface Area | 29.5 Ų | [11] |

Expert Insights: The Boc protecting group significantly increases the lipophilicity of the piperidine core, as reflected in the calculated XLogP3 value. This property influences the compound's solubility profile, rendering it more soluble in organic solvents and less so in aqueous media. The bromine substituent further contributes to the overall molecular weight and can influence crystal packing, which in turn affects the melting point. It is important to note that the provided melting point is an estimate based on the para-isomer and should be experimentally verified for the meta-isomer.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of the expected spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the key structural fragments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.4-7.1 | m | 4H | Aromatic protons (bromophenyl group) |

| ~ 4.2 | br s | 2H | Piperidine protons adjacent to nitrogen (axial) |

| ~ 2.8 | t | 2H | Piperidine protons adjacent to nitrogen (equatorial) |

| ~ 2.6 | m | 1H | Piperidine proton at C4 |

| ~ 1.8 | m | 2H | Piperidine protons at C3 and C5 (axial) |

| ~ 1.6 | m | 2H | Piperidine protons at C3 and C5 (equatorial) |

| 1.48 | s | 9H | tert-butyl protons (Boc group) |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds as it dissolves the analyte well and its residual proton signal does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.7 | Carbonyl carbon (Boc group) |

| ~ 144.5 | Aromatic carbon attached to piperidine |

| ~ 130.9 | Aromatic C-H |

| ~ 129.9 | Aromatic C-H |

| ~ 125.5 | Aromatic C-H |

| ~ 122.6 | Aromatic carbon attached to bromine |

| ~ 79.5 | Quaternary carbon (Boc group) |

| ~ 44.0 | Piperidine carbons adjacent to nitrogen |

| ~ 42.0 | Piperidine carbon at C4 |

| ~ 32.0 | Piperidine carbons at C3 and C5 |

| ~ 28.4 | tert-butyl carbons (Boc group) |

Expert Insights: The ¹³C NMR spectrum is a powerful tool for confirming the presence of all carbon atoms in the molecule. The downfield shift of the carbonyl carbon is characteristic of the carbamate group. The signals corresponding to the aromatic carbons can be used to confirm the substitution pattern on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 340/342 | [M+H]⁺ molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio) |

| 284/286 | [M - C₄H₈]⁺ fragment, loss of isobutylene from the Boc group |

| 240/242 | [M - Boc]⁺ fragment, loss of the entire Boc group |

| 57 | [C₄H₉]⁺ fragment, corresponding to the tert-butyl cation |

Trustworthiness of the Protocol: The presence of the characteristic M/M+2 isotopic pattern for bromine provides a high degree of confidence in the identification of brominated compounds.[12]

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| ~ 2975-2850 | C-H stretching (aliphatic) |

| ~ 1690 | C=O stretching (carbamate) |

| ~ 1470 | C-H bending (aliphatic) |

| ~ 1420 | C-N stretching (carbamate) |

| ~ 1160 | C-O stretching (carbamate) |

| ~ 1070 | C-Br stretching |

Expert Insights: The strong absorption band around 1690 cm⁻¹ is a key diagnostic peak for the carbonyl group of the Boc protecting group.[13][14]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Carefully observe the sample and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[3][4][15]

Solubility Determination (Shake-Flask Method)

Caption: Workflow for Solubility Determination.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle, then filter a sample of the supernatant through a syringe filter (e.g., 0.45 µm).

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.[5][6][16]

Purity Determination by HPLC

Caption: Workflow for HPLC Purity Analysis.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of the main compound from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[7][8][9]

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS).[2][17][18]

-

-

Mass Spectrometry:

-

FTIR Spectroscopy:

-

Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The compiled data and experimental protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development. A thorough understanding and application of this information will facilitate the efficient use of this versatile building block in the synthesis of novel and potentially therapeutic molecules. The provided methodologies for determining key properties are designed to ensure data integrity and reproducibility, which are cornerstones of sound scientific research.

References

- 1. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | C16H22BrNO2 | CID 40425223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achemtek.com [achemtek.com]

- 7. scbt.com [scbt.com]

- 8. This compound |4-(3-溴苯基)-1-哌啶甲酸叔丁酯(886362-62-5)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 9. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CAS 1027511-65-4 | 1-Boc-4-(3-fluorophenyl)-4-carboxypiperidine - Synblock [synblock.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (886362-62-5) 1H NMR [m.chemicalbook.com]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 18. 1-N-Boc-4-(4-bromophenyl)piperidine | C16H22BrNO2 | CID 27281782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-N-BOC-4-(4-BROMOPHENYL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

4-(3-Bromo-phenyl)-1-N-Boc-piperidine molecular weight and formula

An In-depth Technical Guide to 4-(3-Bromo-phenyl)-1-N-Boc-piperidine

Introduction

This compound is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a brominated phenyl group, and a Boc-protecting group, offers a unique and versatile scaffold for the synthesis of a wide array of complex molecules. The piperidine moiety is a prevalent feature in numerous FDA-approved pharmaceuticals, contributing to favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular and physicochemical properties, synthesis, applications, and handling of this important chemical building block.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is essential for its application in chemical synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C16H22BrNO2 | [4][5][6][7] |

| Molecular Weight | 340.26 g/mol | [4][6] |

| CAS Number | 886362-62-5 | [5][7] |

| IUPAC Name | tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | [7] |

| Synonyms | 1-Boc-4-(3-Bromophenyl)piperidine, N-Boc-4-(3-bromophenyl)piperidine | [7][8] |

| Boiling Point | 397.8 ± 42.0 °C at 760 mmHg | [8] |

| Density | 1.3 ± 0.1 g/cm³ | [8] |

| Storage Conditions | 2-8°C | [5][8] |

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is presented below. The presence of the bromine atom on the phenyl ring and the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen are key features for its synthetic utility. Spectroscopic data, such as 1H NMR, is available for this compound, which is crucial for its identification and characterization.[6]

Caption: 2D Structure of this compound

Synthesis and Reaction Mechanisms

The synthesis of this compound can be envisioned through a multi-step process, likely involving the formation of the C-C bond between the piperidine and phenyl rings, followed by the protection of the piperidine nitrogen. A plausible synthetic route is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. This compound [chemicalbook.com]

- 5. achemtek.com [achemtek.com]

- 6. This compound (886362-62-5) 1H NMR spectrum [chemicalbook.com]

- 7. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | C16H22BrNO2 | CID 40425223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

A Guide to the Spectroscopic Analysis of 1-Boc-4-(3-bromophenyl)piperidine by ¹H and ¹³C NMR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Boc-4-(3-bromophenyl)piperidine is a valuable substituted piperidine derivative frequently utilized as a key building block in the synthesis of complex pharmaceutical agents. Its structural integrity and purity are paramount for the successful development of active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Boc-4-(3-bromophenyl)piperidine. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, offer a detailed assignment of the spectral signals, and present a standardized protocol for sample preparation and data acquisition. This document is intended to serve as an expert resource for scientists in research and development, quality control, and medicinal chemistry.

Introduction: The Structural Significance of 1-Boc-4-(3-bromophenyl)piperidine

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active drugs and other therapeutic agents. The title compound, tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate, combines this important core with two key functional groups that enable its utility in synthetic chemistry.

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, means of deactivating the piperidine nitrogen. This allows for selective reactions at other positions of the molecule. The bulky tert-butyl group also influences the conformational equilibrium of the piperidine ring, which has direct consequences on the NMR spectrum.

-

The 3-Bromophenyl Moiety: The bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the introduction of further molecular complexity. Its position at the meta-position influences the electronic environment and, consequently, the chemical shifts of the aromatic protons.

An accurate and thorough understanding of the NMR spectra of this intermediate is a non-negotiable prerequisite for its use in multi-step syntheses, ensuring the identity and purity of the material before its incorporation into potential drug candidates.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in a molecule. The analysis of 1-Boc-4-(3-bromophenyl)piperidine can be logically divided into three distinct regions: the aromatic region, the piperidine ring region, and the Boc protecting group region. The following analysis is based on established principles of NMR spectroscopy and data from analogous structures.

Aromatic Region (δ 7.0-7.5 ppm)

The 3-bromophenyl group gives rise to a complex multiplet system. The bromine atom is an electron-withdrawing group, which deshields the ortho and para protons to a lesser extent than the meta protons.[1] This leads to a predictable pattern of chemical shifts.

-

H-2': This proton, ortho to the bromine and adjacent to the point of attachment to the piperidine ring, is expected to be a singlet or a narrow triplet around δ 7.3-7.4 ppm.

-

H-4': This proton, ortho to the bromine, will likely appear as a doublet of doublets (dd) or a triplet around δ 7.3-7.4 ppm.

-

H-5': This proton, para to the bromine, is expected to be a triplet around δ 7.1-7.2 ppm.

-

H-6': This proton, meta to the bromine and adjacent to the piperidine ring, will likely appear as a doublet of doublets (dd) around δ 7.1-7.2 ppm.

Piperidine Ring Region (δ 1.5-4.2 ppm)

The piperidine ring exists in a dynamic chair conformation. The bulky Boc group can influence this equilibrium. The protons on the piperidine ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.[2]

-

H-2, H-6 (Axial & Equatorial): These protons are adjacent to the nitrogen atom and are significantly deshielded by the electron-withdrawing carbamate group. They typically appear as broad multiplets in the range of δ 2.7-4.2 ppm. The large chemical shift range is due to the influence of the Boc group and potential slow rotation around the N-C(O) bond.[3]

-

H-4 (Axial): The proton at the point of substitution is a methine proton and will be coupled to the adjacent methylene protons (H-3 and H-5). It is expected to appear as a multiplet (tt or dddd) around δ 2.6-2.8 ppm.

-

H-3, H-5 (Axial & Equatorial): These methylene protons are adjacent to the C-4 methine and the C-2/C-6 methylenes. They will appear as complex, overlapping multiplets in the range of δ 1.6-2.0 ppm.

Boc Protecting Group (δ ~1.45 ppm)

-

-C(CH₃)₃: The nine protons of the tert-butyl group are chemically equivalent and do not experience coupling to other protons. They will give rise to a sharp, intense singlet at approximately δ 1.45 ppm. This signal is a characteristic hallmark of the Boc protecting group.

Table 1: Predicted ¹H NMR Data for 1-Boc-4-(3-bromophenyl)piperidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic H | 7.10 - 7.40 | m (complex) | 4H |

| Piperidine H-2, H-6 | 2.70 - 4.20 | m (broad) | 4H |

| Piperidine H-4 | 2.60 - 2.80 | m | 1H |

| Piperidine H-3, H-5 | 1.60 - 2.00 | m | 4H |

| Boc -C(CH₃)₃ | ~1.45 | s | 9H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Aromatic Region (δ 120-145 ppm)

The six carbons of the bromophenyl ring will give distinct signals.

-

C-1' (ipso-C): The carbon attached to the piperidine ring is expected around δ 143-145 ppm.

-

C-3' (C-Br): The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect and is predicted to appear around δ 122-123 ppm.

-

Aromatic CHs: The remaining four aromatic carbons (C-2', C-4', C-5', C-6') will resonate in the region of δ 125-131 ppm.

Piperidine and Boc Regions (δ 28-155 ppm)

-

Boc C=O: The carbonyl carbon of the Boc group is significantly deshielded and will appear at the downfield end of the aliphatic region, typically around δ 154-155 ppm.[4]

-

Boc -C(CH₃)₃: The quaternary carbon of the tert-butyl group is found around δ 79-80 ppm.

-

Piperidine C-2, C-6: These carbons adjacent to the nitrogen are deshielded by the carbamate and will appear around δ 44-46 ppm.

-

Piperidine C-4: The methine carbon attached to the aromatic ring is expected around δ 42-43 ppm.

-

Piperidine C-3, C-5: These methylene carbons are typically found further upfield, around δ 32-34 ppm.

-

Boc -C(CH₃)₃: The three equivalent methyl carbons of the tert-butyl group will give a strong signal around δ 28.5 ppm.

Table 2: Predicted ¹³C NMR Data for 1-Boc-4-(3-bromophenyl)piperidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc C=O | 154.5 - 155.0 |

| Aromatic C-1' | 143.0 - 145.0 |

| Aromatic C-H | 125.0 - 131.0 |

| Aromatic C-Br | 122.0 - 123.0 |

| Boc -C(CH₃)₃ | 79.0 - 80.0 |

| Piperidine C-2, C-6 | 44.0 - 46.0 |

| Piperidine C-4 | 42.0 - 43.0 |

| Piperidine C-3, C-5 | 32.0 - 34.0 |

| Boc -C(CH₃)₃ | ~28.5 |

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a self-validating system for the acquisition of ¹H and ¹³C NMR spectra for 1-Boc-4-(3-bromophenyl)piperidine.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. Ensure the solvent is of high purity (≥99.8% D).

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (δ = 0.00 ppm).[5]

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

NMR Instrument Setup & Data Acquisition

The following workflow is designed for a standard modern NMR spectrometer (e.g., 400 MHz or higher).

References

An In-Depth Technical Guide to the Structure and Conformation of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed examination of a specific, synthetically valuable derivative, tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate, commonly known as 4-(3-Bromo-phenyl)-1-N-Boc-piperidine. We present a comprehensive overview encompassing a probable synthetic route, detailed spectroscopic characterization, and an in-depth analysis of its three-dimensional structure and conformational dynamics. In the absence of an experimental crystal structure, this guide emphasizes a robust in silico computational analysis to elucidate the molecule's preferred conformation. This document serves as a technical resource, explaining the causality behind methodological choices and providing insights relevant to the strategic application of this molecule in drug design and discovery.

Introduction: The Significance of the 4-Arylpiperidine Motif

The piperidine ring is a privileged scaffold, a structural motif frequently identified in a vast range of natural products and synthetic pharmaceuticals with diverse biological activities[1]. Its prevalence stems from its ability to adopt a stable, chair-like conformation that can present substituents in well-defined spatial vectors, mimicking the presentation of functionalities in key biological interactions. When substituted with an aryl group at the 4-position, the resulting 4-arylpiperidine framework becomes a critical pharmacophore for targeting central nervous system (CNS) receptors, ion channels, and transporters.

The molecule this compound is a particularly valuable building block for several reasons:

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers steric bulk and electronic modification that significantly influences the piperidine ring's conformation. It also provides a stable, yet readily cleavable, handle for subsequent synthetic modifications.

-

The 4-Aryl Substituent: The phenyl ring directly attached to the piperidine core is a common feature for engaging with aromatic binding pockets in protein targets.

-

The Bromine Atom: The bromine atom at the meta position of the phenyl ring serves as a versatile synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the aryl ring to optimize potency, selectivity, and pharmacokinetic properties.

This guide will deconstruct the structural and conformational properties of this key intermediate to provide a foundational understanding for its effective use in research and development.

Synthesis and Spectroscopic Characterization

A robust and scalable synthesis is paramount for the utility of any chemical building block. While multiple routes to 4-arylpiperidines exist, palladium-catalyzed cross-coupling reactions offer a highly efficient and modular approach.

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that joins an organoboron compound with an organic halide.[2][3][4] For the synthesis of this compound, a logical approach involves the coupling of a suitable piperidine-derived organoboron species with 1,3-dibromobenzene or, more commonly, the coupling of 3-bromophenylboronic acid with a piperidine-based electrophile. A highly effective strategy begins with commercially available 1-Boc-4-piperidone, converting it into a vinyl triflate, which can then be used in a Suzuki coupling.

The rationale for this choice is based on efficiency and substrate availability. 1-Boc-4-piperidone is a readily available starting material, and its conversion to a reactive electrophile for cross-coupling is a well-established transformation.[5] The subsequent hydrogenation is typically high-yielding and stereoselective.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis based on established methodologies for similar compounds.

Step 1: Synthesis of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (Vinyl Trifl ate)

-

Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Addition: Add 2,6-lutidine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

-

Ketone Addition: Add a solution of 1-Boc-4-piperidone in DCM dropwise to the cooled mixture.

-

Reaction: Allow the reaction to stir at -78 °C, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Step 2: Suzuki Coupling to form tert-butyl 4-(3-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

-

Setup: In a Schlenk flask, combine the vinyl triflate from Step 1, 3-bromophenylboronic acid, and a suitable base such as potassium carbonate or cesium carbonate.

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The choice of a phosphine-ligated palladium catalyst is crucial for promoting the catalytic cycle efficiently.[2][6]

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution for the base. Degas the mixture thoroughly.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) for several hours, monitoring by TLC or LC-MS.[2]

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

Step 3: Hydrogenation to yield this compound

-

Setup: Dissolve the product from Step 2 in a solvent such as methanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).

-

Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or NMR).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the final product.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on known values for structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (7.1-7.4 ppm): Complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. Piperidine Protons (CH₂, 2.7-4.2 ppm): Broad signals for the N-CH₂ protons due to hindered rotation around the N-Boc carbamate bond. Piperidine Protons (CH/CH₂, 1.5-2.9 ppm): Multiplets for the remaining ring protons. Boc Protons (1.4-1.5 ppm): A characteristic sharp singlet, integrating to 9H.[7] |

| ¹³C NMR | Carbonyl Carbon (C=O, ~154-155 ppm): Signal for the Boc carbonyl. Boc Quaternary Carbon (C(CH₃)₃, ~79-80 ppm): Signal for the quaternary carbon of the tert-butyl group. Aromatic Carbons (120-145 ppm): Multiple signals in the aromatic region, including the C-Br signal. Piperidine Carbons (~28-45 ppm): Signals corresponding to the piperidine ring carbons. Boc Methyl Carbons (~28.5 ppm): A single signal for the three equivalent methyl groups.[1][7] |

| IR Spectroscopy | C=O Stretch (~1690 cm⁻¹): Strong absorption from the Boc carbamate carbonyl group. C-H Stretch (2850-3000 cm⁻¹): Aliphatic C-H stretches from the piperidine and Boc groups. C-Br Stretch (550-750 cm⁻¹): Absorption in the fingerprint region. C-O Stretch (~1160-1250 cm⁻¹): Stretch associated with the carbamate ester linkage.[7] |

| Mass Spec. (ESI-TOF) | [M+H]⁺ or [M+Na]⁺: The expected molecular ion peak corresponding to the exact mass of the protonated or sodiated molecule (C₁₆H₂₂BrNO₂). A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) would be observed. |

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For 4-arylpiperidines, the orientation of the aryl substituent relative to the piperidine ring is a critical determinant of its binding properties.

Theoretical Background: The Piperidine Chair and Substituent Effects

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[8] In a 4-substituted piperidine, the substituent can occupy one of two positions:

-

Equatorial: The substituent points away from the ring, in the general plane of the ring. This is typically the more stable position for bulky groups, as it minimizes steric clashes.

-

Axial: The substituent points perpendicular to the general plane of the ring, leading to potential 1,3-diaxial steric interactions with the axial hydrogens on the same side of the ring.

The N-Boc group plays a significant role. Due to the partial double-bond character of the N-C(O) bond, the atoms of the carbamate group tend to be planar. This planarity, combined with the steric bulk of the tert-butyl group, introduces a substantial steric presence that strongly influences the ring's conformational equilibrium.

In Silico Analysis: A Computational Approach

In the absence of experimental X-ray crystallographic data for this compound, computational modeling provides a powerful and reliable method for determining its lowest energy conformation.[1]

A robust computational workflow involves geometry optimization and energy calculation using Density Functional Theory (DFT), a quantum mechanical modeling method.

Explanation of Methodological Choices:

-

Initial Isomers: Both the axial and equatorial conformers of the 3-bromophenyl group are generated as starting points.

-

Conformational Search: A preliminary search using a faster molecular mechanics force field (like MMFF94) helps to explore the potential energy surface and identify a range of low-energy starting geometries.

-

DFT Optimization: A widely used functional like B3LYP with a Pople-style basis set (e.g., 6-31G*) is employed for full geometry optimization. This level of theory provides a good balance between accuracy and computational cost for structural parameters.

-

Higher-Level Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more sophisticated functional (like M06-2X) and a larger basis set (like def2-QZVPP)[9]. This approach accounts for dispersion forces more effectively.

-

Thermodynamic Analysis: Calculation of Gibbs Free Energy (ΔG) at a standard temperature (298.15 K) is crucial, as it includes zero-point vibrational energy, thermal corrections, and entropy, providing the most accurate prediction of the conformational equilibrium in a real-world system.

Based on extensive studies of similar systems, the computational analysis is predicted to yield the following key results:

| Parameter | Equatorial Conformer | Axial Conformer | Comment |

| Relative ΔG (kcal/mol) | 0.00 (Global Minimum) | > +2.0 | The equatorial conformer is significantly more stable. |

| Key Dihedral Angle (C2-C3-C4-C_aryl) | ~175° to 180° | ~175° to 180° | Defines the position of the aryl group relative to the ring. |

| Piperidine Ring Conformation | Chair | Chair | Both isomers maintain a chair conformation. |

The overwhelming energetic preference for the equatorial conformer is a direct consequence of steric hindrance. In the axial position, the bulky 3-bromophenyl group would experience severe 1,3-diaxial steric clashes with the axial hydrogens at the C2 and C6 positions of the piperidine ring. The N-Boc group itself preferentially occupies the equatorial space around the nitrogen, further solidifying the chair conformation and disfavoring any conformation that would increase steric strain.

Implications for Drug Development

Understanding that this compound exists predominantly in a single, well-defined chair conformation with an equatorial aryl substituent is critical for structure-based drug design.

-